molecular formula C6H6F2 B2591188 1-(Difluoromethyl)-1-ethynylcyclopropane CAS No. 2229231-08-5

1-(Difluoromethyl)-1-ethynylcyclopropane

Cat. No. B2591188
CAS RN: 2229231-08-5
M. Wt: 116.111
InChI Key: XFKXPQUYCCCWMC-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been used in various fields of research and has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to carbon sites both in stoichiometric and catalytic mode. Difluoromethylation of carbon–hydrogen bonds has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is characterized by the presence of a CF2H group. This group can form hydrogen bonds, which can be quantified using Abraham’s solute 1H NMR analysis .


Chemical Reactions Analysis

Difluoromethylation reactions involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). These reactions can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds are influenced by the presence of the CF2H group. This group can form hydrogen bonds, which can affect the properties of the compound .

Scientific Research Applications

Chromium- and Tungsten-Triggered Valence Isomerism

Research by Ohe et al. (2002) demonstrated chromium and tungsten-triggered valence isomerism of cis-1-acyl-2-ethynylcyclopropanes. This process involves the formation of ortho-substituted phenols through a valence isomerization reaction facilitated by metal catalysts. The study highlights the potential of ethynylcyclopropane derivatives in synthesizing complex organic structures through metal-mediated isomerization reactions (Ohe, Yokoi, Miki, Nishino, & Uemura, 2002).

Catalytic Synthesis of Difluoromethyl Cyclopropanes

A significant advancement in the synthesis of difluoromethyl-substituted cyclopropanes was reported by Hock et al. (2016), who developed the first catalytic, one-step synthesis method using difluoromethyl diazomethane and a rhodium(II) catalyst. This method addresses the challenges in synthesizing difluoromethyl cyclopropanes, showcasing the application of 1-(Difluoromethyl)-1-ethynylcyclopropane in creating structurally complex and challenging substrates (Hock, Mertens, & Koenigs, 2016).

Synthesis of Gem-Difluorinated Cyclopropanes and Cyclopropenes

Wang et al. (2011) explored the synthesis of gem-difluorinated cyclopropanes and cyclopropenes, highlighting the role of difluorocyclopropanes in organofluorine chemistry. These compounds are of interest due to their altered structure, reactivity, and increased biological activity resulting from the introduction of fluorine atoms. This research underlines the utility of difluoromethyl and ethynyl groups in modifying cyclopropane rings for enhanced biological and chemical properties (Wang, Luo, Hu, Wang, Krishnan, Jog, Ganesh, Prakash, & Olah, 2011).

Selective Difluoromethylation and Monofluoromethylation Reactions

Hu et al. (2009) provided an overview of selective difluoromethylation and monofluoromethylation methods, showcasing the introduction of difluoromethyl groups into organic molecules. This research emphasizes the versatility of difluoromethylated cyclopropane derivatives in pharmaceutical and agrochemical development, illustrating the broad applicability of these compounds in synthesizing CF(2)H- and CH(2)F-containing compounds (Hu, Zhang, & Wang, 2009).

Mechanism of Action

The mechanism of action of difluoromethylation reactions involves the transfer of a CF2H group to a carbon atom. This can be achieved through various methods, including metal-based methods and Minisci-type radical chemistry .

Safety and Hazards

The safety and hazards associated with difluoromethyl compounds can vary depending on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new difluoromethylation reagents. Future research in this area is likely to focus on further improving the efficiency and selectivity of difluoromethylation reactions .

properties

IUPAC Name

1-(difluoromethyl)-1-ethynylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2/c1-2-6(3-4-6)5(7)8/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKXPQUYCCCWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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